5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine
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Description
This compound is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . It is also known by registry numbers ZINC000067867111, ZINC000067867114 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C21H33N3O2 and its molecular weight is 359.514 . The SMILES notation is COCC1CCCN(C1)C(=O)c1ccc(nc1)N1CCC(CC1)C©C .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical and Chemical Properties Analysis
The compound is soluble in DMSO . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that centrally active anticholinergic drugs such as biperiden relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Future Directions
Properties
IUPAC Name |
[3-(methoxymethyl)piperidin-1-yl]-(6-pyridin-4-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-13-14-3-2-10-21(12-14)18(22)16-4-5-17(20-11-16)15-6-8-19-9-7-15/h4-9,11,14H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSOEWCWGOVFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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